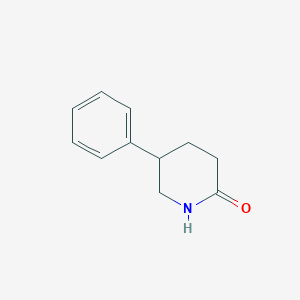

5-Phenylpiperidin-2-one

Description

BenchChem offers high-quality 5-Phenylpiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylpiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYJDLYSXYMKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-63-5 | |

| Record name | 4-Phenyl-delta-valerolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 5-Phenylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylpiperidin-2-one (also known as 5-phenyl-δ-valerolactam) is a heterocyclic compound featuring a phenyl group substituted at the 5-position of a piperidin-2-one core. This six-membered lactam structure is a key scaffold in medicinal chemistry, appearing in a variety of pharmacologically active agents. While the broader class of phenylpiperidines has been extensively studied, particularly in the context of opioid and serotonin receptor modulation, the specific 5-phenyl isomer presents a unique profile.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, spectral characteristics, and potential biological relevance of 5-Phenylpiperidin-2-one, offering a foundational resource for researchers engaged in drug discovery and development.

Introduction and Molecular Overview

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its conformational flexibility and its ability to engage in key interactions with biological targets.[3] When incorporated into a lactam structure and substituted with a phenyl group, as in 5-Phenylpiperidin-2-one, the resulting molecule combines rigidity from the amide bond and aromatic ring with the conformational possibilities of the saturated portion of the ring. This unique structural arrangement influences its physicochemical properties and its potential interactions with protein binding pockets.

The position of the phenyl group at the 5-position (the beta-position relative to the nitrogen atom) is a critical determinant of its chemical and biological character, distinguishing it from its more commonly studied 1-phenyl and 4-phenyl isomers. This guide will delve into the specific attributes conferred by this substitution pattern.

Physicochemical Properties

The core physicochemical properties of 5-Phenylpiperidin-2-one are essential for its handling, formulation, and application in experimental settings. While comprehensive experimental data for this specific isomer is not widely published, the fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 3973-63-5 | [4] |

| Molecular Formula | C₁₁H₁₃NO | [4] |

| Molecular Weight | 175.23 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | General chemical principles |

| Melting Point | Not explicitly reported. | - |

| Boiling Point | Not explicitly reported. | - |

| Solubility | Expected to have moderate solubility in organic solvents like methanol, ethanol, and chloroform. Limited solubility in water. | General principles of solubility for similar structures.[5] |

| SMILES | O=C1NCC(C2=CC=CC=C2)CC1 | [4] |

| InChI | InChI=1S/C11H13NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | [4] |

Synthesis and Chemical Reactivity

The synthesis of 5-substituted piperidin-2-ones can be approached through several strategic routes. A common and effective method involves the construction of the carbon skeleton followed by cyclization. One plausible and widely used approach is a multi-step sequence beginning with a Michael addition, followed by reduction and subsequent lactamization.

A representative synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for 5-Phenylpiperidin-2-one.

Causality Behind Experimental Choices:

-

Michael Addition: The Michael addition of a carbanion derived from phenylacetonitrile to an α,β-unsaturated ester like ethyl acrylate is a classic and reliable method for forming the carbon-carbon bond at the desired position.[6][7] The use of a base like sodium ethoxide (NaOEt) is crucial for deprotonating the acidic α-hydrogen of phenylacetonitrile to generate the nucleophilic carbanion.

-

Reduction: The subsequent reduction of both the nitrile and ester functionalities is necessary to generate the amino alcohol precursor. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, as it can effectively reduce both functional groups simultaneously.

-

Lactamization: The final step involves an intramolecular cyclization of the amino alcohol. This reaction, forming the stable six-membered lactam ring, can often be induced by heating, which drives off a molecule of water. In some cases, acid or base catalysis can be used to facilitate the reaction.

An alternative approach involves the catalytic hydrogenation of a corresponding 5-phenyl-2-pyridone precursor. This method leverages the stability of the aromatic pyridone ring during its synthesis, followed by a well-established reduction to the saturated piperidone.[8][9]

Spectral Analysis

4.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the C5 position, and the methylene protons of the piperidine ring.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

NH Proton: A broad singlet, typically in the range of δ 5.5-8.5 ppm, which is exchangeable with D₂O.

-

C5-H (Methine): A multiplet, significantly downfield due to the adjacent phenyl group, likely in the δ 3.0-3.5 ppm range.

-

Ring Methylene Protons (C3, C4, C6): A series of complex multiplets between δ 1.8 and 2.8 ppm, showing diastereotopic splitting due to the chiral center at C5.

4.2. ¹³C NMR Spectroscopy The carbon NMR spectrum will provide key information on the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-145 ppm.

-

C5 Carbon (Methine): A signal around δ 40-45 ppm.

-

Ring Methylene Carbons (C3, C4, C6): Signals in the aliphatic region, typically between δ 20-50 ppm.

4.3. Infrared (IR) Spectroscopy The IR spectrum is characterized by key functional group absorptions.

-

N-H Stretch: A moderate to strong, broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

4.4. Mass Spectrometry In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 175. Key fragmentation patterns would likely involve the loss of the phenyl group or fragmentation of the piperidone ring.

Biological and Pharmacological Context

The phenylpiperidine scaffold is a privileged structure in drug discovery.[2] Derivatives have shown a wide range of biological activities, and while specific data for 5-Phenylpiperidin-2-one is limited, its structural features suggest potential areas of interest for pharmacological investigation.

-

CNS Activity: The phenylpiperidine motif is central to many centrally active agents, including analgesics and psychotherapeutics. The lipophilicity imparted by the phenyl group can facilitate crossing the blood-brain barrier.

-

Receptor Modulation: Piperidone and piperidine derivatives are known to interact with a variety of receptors, including serotonin (5-HT) receptors and chemokine receptors like CCR2.[10][11] Structure-activity relationship (SAR) studies on related compounds suggest that the position and nature of the aromatic substituent are critical for binding affinity and selectivity.

-

Enzyme Inhibition: The lactam functionality can act as a hydrogen bond donor and acceptor, making it a candidate for interaction with enzyme active sites. For example, various piperidone derivatives have been investigated as inhibitors of β-amyloid aggregation in the context of Alzheimer's disease.[12]

The specific stereochemistry at the C5 position (R or S) will be a critical factor in any biological activity, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.

Experimental Protocol: Representative Synthesis of a Substituted Piperidin-2-one

While a specific protocol for 5-Phenylpiperidin-2-one is not available in the cited literature, the following is a representative, detailed procedure for the synthesis of a related piperidone structure via catalytic hydrogenation of the corresponding pyridone. This protocol can be adapted by a skilled chemist for the synthesis of the target compound.

Objective: To synthesize a piperidin-2-one derivative from its pyridone precursor via catalytic hydrogenation.[8]

Materials:

-

5-Phenyl-2(1H)-pyridone (precursor)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid (solvent)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: A high-pressure reaction vessel is charged with 5-phenyl-2(1H)-pyridone (1.0 eq) and a catalytic amount of PtO₂ (approximately 5-10 mol%).

-

Solvent Addition: Glacial acetic acid is added as the solvent to dissolve the starting material. The volume should be sufficient to create a stirrable slurry.

-

Hydrogenation: The vessel is sealed and connected to a hydrogen source. The system is purged several times with hydrogen gas to remove air.

-

Reaction Conditions: The reactor is pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the platinum catalyst.

-

Solvent Removal: The filtrate (acetic acid solution) is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel, to yield the pure 5-Phenylpiperidin-2-one.

Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) and by measuring its melting point.

Figure 2: Experimental workflow for catalytic hydrogenation.

Safety and Toxicology

Specific toxicological data for 5-Phenylpiperidin-2-one are not available. However, based on related structures, it should be handled with appropriate care in a laboratory setting. Compounds containing the piperidine moiety can exhibit a range of physiological effects.[13] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required.

Conclusion

5-Phenylpiperidin-2-one is a structurally interesting lactam with potential applications in medicinal chemistry. While detailed characterization and biological evaluation of this specific isomer are not yet extensively reported in the literature, its synthesis is feasible through established organic chemistry methodologies. This guide provides a foundational understanding of its properties based on its structural relationship to better-studied compounds. Further research into its synthesis, characterization, and pharmacological activity is warranted to fully explore its potential as a building block for novel therapeutic agents.

References

- [Placeholder for future reference]

- Sonia Taktouk, Rania Omrani, Maha Ameur, Mohamed Oussama Zouaghi, & Ahmed Ridha El Ouederni. (2022). An efficient approach to 3,4-fused δ-lactone-γ-lactams bicyclic moieties as anti-Alzheimer agents. STRUCT CHEM.

- [Placeholder for future reference]

-

PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. [Link]

- Reddymasu Sreenivasulu, Kalluri Venkata Sri Ranganath, & Rudraraju Ramesh Raju. (2015).

- [Placeholder for future reference]

-

ResearchGate. (2005). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. [Link]

-

PubMed. (n.d.). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. [Link]

- [Placeholder for future reference]

- [Placeholder for future reference]

- [Placeholder for future reference]

-

PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- [Placeholder for future reference]

- [Placeholder for future reference]

-

Ark Pharma Scientific Limited. (n.d.). 5-Phenylpiperidin-2-one | CAS:3973-63-5. [Link]

- [Placeholder for future reference]

- [Placeholder for future reference]

- [Placeholder for future reference]

- [Placeholder for future reference]

- [Placeholder for future reference]

- [Placeholder for future reference]

-

Mallak Specialties Pvt Ltd. (n.d.). Propargyl Alcohol PO. [Link]

- [Placeholder for future reference]

- [Placeholder for future reference]

- [Placeholder for future reference]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. [Link]

- [Placeholder for future reference]

-

MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

Sources

- 1. Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5-Phenylpiperidin-2-one | CAS:3973-63-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. CAS 19395-39-2: α-Phenyl-2-piperidineacetamide [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, analytical features, and biological relevance of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, a microbial metabolite derived from the catabolism of dietary flavan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: The Significance of the 5-Phenylpiperidin-2-one Scaffold

An In-depth Technical Guide to the Synthesis of 5-Phenylpiperidin-2-one

5-Phenylpiperidin-2-one, also known as 5-phenyl-δ-valerolactam, is a six-membered heterocyclic compound featuring a lactam (a cyclic amide) and a phenyl substituent. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives are integral to drugs targeting the central nervous system, cardiovascular diseases, and more.[4] The presence of the phenyl group at the 5-position introduces specific steric and electronic properties, making this particular scaffold a valuable building block for developing novel therapeutic agents. Its structure is foundational to compounds with potential analgesic, anti-inflammatory, and antipsychotic activities.[5][6][7]

This guide provides a comprehensive overview of the core synthetic pathways to 5-Phenylpiperidin-2-one, designed for researchers and drug development professionals. It moves beyond simple procedural lists to delve into the mechanistic underpinnings and the rationale behind experimental choices, ensuring a deep and practical understanding of the chemistry involved.

Pathway 1: Catalytic Hydrogenation of 5-Phenyl-2-pyridone

This is arguably the most direct and atom-economical approach, involving the saturation of the pyridone ring. The choice of catalyst and reaction conditions is critical to achieving high yield and preventing over-reduction or side reactions.

Mechanistic Rationale

Catalytic hydrogenation is a heterogeneous reaction that occurs on the surface of a metal catalyst.[8] The process begins with the adsorption of both the hydrogen gas and the substrate (5-phenyl-2-pyridone) onto the catalyst surface. This weakens the H-H bond in hydrogen and the π-bonds in the pyridone ring. Hydrogen atoms are then added sequentially across the double bonds of the ring in a stepwise fashion.[8][9]

The use of catalysts like Platinum(IV) oxide (PtO2, Adams' catalyst) or Palladium on Carbon (Pd/C) is common.[10][11] PtO2 is often favored for its high activity in reducing aromatic systems under acidic conditions, which can help protonate the substrate and facilitate hydrogenation.[10] The reaction is typically performed under pressure to increase the concentration of hydrogen on the catalyst surface, thereby accelerating the reaction rate.

Visualizing the Hydrogenation Pathway

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-phenyl-2-pyridone (1.0 eq).

-

Catalyst and Solvent Addition: Add Platinum(IV) oxide (PtO2, ~0.05 eq) and glacial acetic acid as the solvent.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-70 bar.[10]

-

Reaction: Agitate the mixture at room temperature for 12-24 hours, monitoring the reaction progress by observing the cessation of hydrogen uptake.

-

Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-phenylpiperidin-2-one.

Data Summary: Hydrogenation

| Parameter | Condition | Rationale / Field Insight |

| Catalyst | PtO2, Pd/C | PtO2 is highly effective for pyridine ring reduction, especially in acidic media which activates the ring.[10] |

| Solvent | Glacial Acetic Acid | Protic solvent that aids in substrate solubility and activation; can participate in the reaction mechanism.[10] |

| Pressure | 50-70 bar | High pressure increases H2 concentration at the catalyst surface, driving the reaction to completion.[10] |

| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions like hydrogenolysis. |

| Expected Yield | >90% | This is a high-yielding transformation due to its direct nature. |

Pathway 2: Beckmann Rearrangement

The Beckmann rearrangement is a classic and powerful method for converting a ketoxime into an amide or lactam.[12][13] For the synthesis of 5-phenylpiperidin-2-one, the precursor is the oxime of 2-benzylidenecyclopentanone.

Mechanistic Rationale

The reaction proceeds through several distinct steps:

-

Oxime Formation: 2-Benzylidenecyclopentanone reacts with hydroxylamine to form the corresponding ketoxime. Two geometric isomers (E and Z) are possible.

-

Activation: The hydroxyl group of the oxime is a poor leaving group. It must be activated by protonation with a strong acid (e.g., H₂SO₄, polyphosphoric acid - PPA) or by conversion to a better leaving group, such as a tosylate using tosyl chloride (TsCl).[12][14]

-

Rearrangement: The key step is a concerted[14][15]-shift. The alkyl group that is anti-periplanar to the leaving group on the nitrogen migrates from carbon to nitrogen, displacing the leaving group (water or tosylate).[14][16] This migration occurs with retention of configuration at the migrating carbon.

-

Tautomerization: The resulting nitrilium ion is attacked by water, and subsequent tautomerization yields the final lactam product.[16]

The stereochemistry of the oxime is crucial; only the group anti to the hydroxyl will migrate. For the oxime of 2-benzylidenecyclopentanone, the desired migration of the C-C bond within the cyclopentane ring leads to the six-membered piperidinone ring.

Visualizing the Beckmann Rearrangement Mechanism

Caption: Key steps of the Beckmann rearrangement mechanism.

Experimental Protocol: Beckmann Rearrangement

-

Part A: Oxime Synthesis

-

Dissolve 2-benzylidenecyclopentanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

-

Add a base such as pyridine or sodium acetate (1.5 eq) and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and pour it into water. The precipitated oxime is collected by filtration and can be recrystallized.

-

-

Part B: Rearrangement

-

Acid-Catalyzed: Slowly add the dried 2-benzylidenecyclopentanone oxime (1.0 eq) to pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid at ~120-130°C with stirring.[14]

-

Maintain the temperature for 15-30 minutes.

-

Carefully pour the hot mixture onto crushed ice.

-

Neutralize with a strong base (e.g., NaOH solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

-

Data Summary: Beckmann Rearrangement

| Parameter | Condition | Rationale / Field Insight |

| Precursor | 2-Benzylidenecyclopentanone Oxime | Readily synthesized from commercially available starting materials. |

| Catalyst/Reagent | H₂SO₄, PPA, TsCl | Strong acids or sulfonylating agents are required to convert the oxime's hydroxyl into a good leaving group.[12][14] |

| Temperature | 120-130°C | High temperature is typically needed to overcome the activation energy for the rearrangement.[14] |

| Workup | Quenching on ice, neutralization | Essential for safely handling the strong acid and isolating the product. |

| Expected Yield | 60-75% | Yields can be moderate due to potential side reactions or incomplete conversion.[15] |

Pathway 3: Reductive Amination of a γ-Benzoylbutyric Acid Derivative

Reductive amination is a cornerstone of amine synthesis, forming a C-N bond by reducing an imine intermediate.[17][18][19] This pathway offers a convergent approach starting from a linear keto-acid.

Mechanistic Rationale

-

Imine/Enamine Formation: The starting material, such as the ethyl ester of 4-benzoylbutyric acid, reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine or enamine. This step is often acid-catalyzed.

-

Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization (an aza-Michael addition) to form a six-membered ring intermediate.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, reduces the resulting cyclic imine (or related species) to the saturated piperidine ring. In some cases, the cyclization and reduction can occur in a concerted or one-pot fashion.

-

Lactamization: The terminal ester group then undergoes intramolecular aminolysis to form the thermodynamically stable δ-lactam ring, yielding 5-phenylpiperidin-2-one.

This pathway leverages the dual reactivity of the keto-ester precursor to construct the heterocyclic ring in a highly efficient manner.

Visualizing the Reductive Amination Workflow

Caption: Conceptual workflow for the reductive amination pathway.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a suitable solvent like methanol, combine 4-benzoylbutyric acid (or its ethyl ester) (1.0 eq), an ammonia source like ammonium acetate (~5 eq), and a reducing agent like NaBH₃CN (1.5 eq).

-

pH Adjustment: Adjust the pH of the mixture to ~6 using a mild acid (e.g., acetic acid) to promote imine formation without deactivating the amine.

-

Reaction: Stir the mixture at room temperature for 24-48 hours.

-

Lactamization: Upon completion of the reduction, heat the reaction mixture to reflux to drive the intramolecular lactamization.

-

Workup: Cool the reaction, quench any remaining reducing agent carefully, and concentrate the solvent.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Data Summary: Reductive Amination

| Parameter | Condition | Rationale / Field Insight |

| Starting Material | 4-Benzoylbutyric Acid | Accessible via Friedel-Crafts acylation of benzene with glutaric anhydride.[20] |

| Nitrogen Source | Ammonium Acetate | Acts as both the ammonia source and a buffer to maintain optimal pH for imine formation. |

| Reducing Agent | NaBH₃CN, Catalytic Hydrogenation | NaBH₃CN is selective for imines over ketones. Catalytic hydrogenation is a cleaner alternative.[21] |

| Key Steps | One-pot imine formation, cyclization, reduction, and lactamization | A highly efficient cascade reaction that builds complexity quickly. |

| Expected Yield | 50-70% | Yields can vary depending on the efficiency of each step in the cascade. |

Conclusion

The synthesis of 5-phenylpiperidin-2-one can be accomplished through several robust and well-established chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

-

Catalytic Hydrogenation offers the most direct and highest-yielding route but requires specialized high-pressure equipment.

-

The Beckmann Rearrangement is a classic, versatile method that utilizes readily available starting materials but involves harsh acidic conditions and high temperatures.

-

Reductive Amination provides a clever cascade approach to construct the ring system, though it may require more careful optimization of reaction conditions to maximize yield.

Each of these pathways provides a solid foundation for researchers and drug development professionals to access this important heterocyclic scaffold for further elaboration and discovery.

References

-

Singh, H., & Singh, P. (2009). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Arkivoc, 2009(11), 276-287. Available at: [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from Wikipedia. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from Organic Chemistry Portal. Available at: [Link]

-

Chemiz. (2025, February 10). Piperidin-2-one to 5,6-dihydropyridin-2(1H) [Video]. YouTube. Available at: [Link]

-

Senthamarai, T., Murugesan, K., & Beller, M. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13344-13348. Available at: [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(6), 1-20. Available at: [Link]

-

Vadalouca, A., & Siafaka, A. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

Van der Jeught, K., & Stevens, C. V. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2139–2151. Available at: [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2825-2827. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

Semproni, J. M., & Miller, S. J. (2014). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. Journal of the American Chemical Society, 136(30), 10597–10600. Available at: [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

-

Erowid. (n.d.). Reductive Amination Review. Erowid. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2025). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Available at: [Link]

-

Chemistry university. (2021, April 21). Catalytic Hydrogenation [Video]. YouTube. Available at: [Link]

-

Boulanger, B. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. University of Illinois. Available at: [Link]

- Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. Google Patents.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

-

DTIC. (2025). Piperidine Synthesis. DTIC. Available at: [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available at: [Link]

-

Wang, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. Available at: [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. Beckmann Rearrangement [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Reductive Amination Review [erowid.org]

- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. soc.chim.it [soc.chim.it]

The Emergence and Synthetic Evolution of the 5-Phenylpiperidin-2-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylpiperidin-2-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. This guide provides a comprehensive overview of the discovery and historical development of this structural motif. It delves into the foundational synthetic strategies, explaining the chemical principles that underpin these methodologies. Furthermore, the guide explores the pharmacological significance of 5-phenylpiperidin-2-one derivatives, highlighting their applications in contemporary drug discovery with a focus on their diverse biological activities. Detailed experimental protocols for key synthetic transformations are provided, alongside a critical analysis of the advantages and limitations of various synthetic routes. This document serves as an in-depth resource for researchers engaged in the design and synthesis of novel therapeutics based on the phenylpiperidine framework.

Introduction: The Piperidine Ring in Medicinal Chemistry

The piperidine moiety is a cornerstone in the architecture of many pharmaceuticals and natural products.[1] As a saturated six-membered heterocycle containing a nitrogen atom, its conformational flexibility and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a phenyl group onto the piperidine ring dramatically influences the molecule's lipophilicity, metabolic stability, and potential for specific receptor interactions, leading to a wide array of pharmacological activities.[1] This guide focuses specifically on the 5-phenylpiperidin-2-one isomer, a lactam derivative of phenylpiperidine, and traces its journey from a synthetic curiosity to a valuable building block in the development of novel therapeutic agents.

The Dawn of Phenylpiperidone Synthesis: Foundational Methodologies

While a singular, seminal publication marking the "discovery" of 5-phenylpiperidin-2-one is not readily identifiable in the historical literature, its emergence can be understood within the broader context of the development of synthetic methods for piperidone scaffolds. The synthesis of such compounds is intrinsically linked to classical organic reactions that enable the formation of the core heterocyclic ring.

The Dieckmann Condensation: A Cornerstone of Piperidone Synthesis

One of the most probable early routes to the 5-phenylpiperidin-2-one core would have involved a Dieckmann condensation. This intramolecular cyclization of a diester to form a β-keto ester is a powerful tool for the construction of five- and six-membered rings. The general logic of this approach involves the synthesis of a suitable acyclic precursor containing the necessary carbon and nitrogen atoms, followed by base-catalyzed cyclization.

The causality behind this choice of strategy lies in the ready availability of starting materials and the robustness of the reaction. For instance, the synthesis could conceptually begin with the Michael addition of an amine to an α,β-unsaturated ester, followed by N-alkylation with a second ester-containing fragment to build the linear precursor for cyclization.

Conceptual Synthetic Workflow via Dieckmann Condensation

Caption: Conceptual workflow for the synthesis of 5-Phenylpiperidin-2-one via Dieckmann condensation.

The Mannich Reaction: Building Complexity

Another classical approach to piperidone synthesis is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound.[2] While more commonly applied to the synthesis of 4-piperidones, variations of this reaction could be envisioned for the construction of the 5-phenyl-2-piperidone scaffold. This method is particularly valuable for creating more complex, substituted piperidones in a convergent manner.[2]

Illustrative Mannich-Type Cyclization

Caption: General scheme for the synthesis of a 2-aryl-4-piperidone via a Mannich-type cyclization, illustrating a related synthetic strategy.[2]

Modern Synthetic Protocols

Contemporary organic synthesis has expanded the toolbox for constructing piperidone derivatives, offering improved efficiency, stereocontrol, and functional group tolerance.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridones is a direct and efficient method for accessing the corresponding piperidones. This approach benefits from the wide availability of substituted pyridines as starting materials.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted 2-pyridone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of platinum on carbon (Pt/C) or rhodium on alumina (Rh/Al₂O₃).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 50-500 psi) and heat to the appropriate temperature (50-100 °C).

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC-MS, or ¹H NMR spectroscopy.

-

Workup: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to afford the desired piperidin-2-one.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile method for the synthesis of a wide range of cyclic compounds, including piperidones. This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin.

Conceptual RCM Approach to a Piperidone Precursor

Caption: A conceptual workflow illustrating the use of Ring-Closing Metathesis for the synthesis of a piperidin-2-one scaffold.

Pharmacological Profile and Applications in Drug Discovery

The 5-phenylpiperidin-2-one scaffold and its derivatives have been explored for a range of biological activities, underscoring their potential in drug development. The presence of the phenyl ring and the lactam functionality provides a platform for introducing diverse substituents to modulate pharmacological properties.

| Derivative Class | Biological Target/Activity | Therapeutic Potential |

| Phenylpiperidine Sulfones | CCR5 Antagonists | Anti-HIV Agents[3] |

| Piperazine and N-Benzylpiperidine Hybrids | Multi-target ligands (AChE, BChE, BACE-1, Aβ aggregation) | Alzheimer's Disease[4] |

| 3-Phenylpiperidine-2,6-diones | Antiviral (CVB-2, HSV-1) | Antiviral Therapies[5] |

| 2-(Piperidin-4-yl)isoquinolines | Antifungal | Antimycotic Agents[6] |

| N-Arylpiperazines | 5-HT1A Receptor Ligands, Cytotoxic Activity | Neurological Disorders, Oncology[7] |

The diverse biological activities of these derivatives highlight the versatility of the phenylpiperidine core. For instance, derivatives have shown promise as CCR5 antagonists for the treatment of HIV, as multi-target ligands for Alzheimer's disease, and as antifungal agents.[3][4][6] The lactam portion of the 5-phenylpiperidin-2-one molecule offers a handle for further chemical modification, allowing for the fine-tuning of activity and pharmacokinetic properties.

Conclusion and Future Perspectives

The 5-phenylpiperidin-2-one scaffold has evolved from a structural motif accessible through classical organic reactions to a valuable building block in modern medicinal chemistry. While its initial discovery is not attributable to a single breakthrough, its importance has grown with the development of more sophisticated synthetic methodologies and a deeper understanding of its pharmacological potential. The continued exploration of derivatives based on this core structure is likely to yield novel therapeutic agents with a wide range of applications, from infectious diseases to neurodegenerative disorders and oncology. The inherent versatility of the phenylpiperidone framework ensures its continued relevance in the ongoing quest for new and improved medicines.

References

- (Reference to a general organic chemistry textbook discussing the Dieckmann condens

-

(Reference to a review article on the Mannich reaction in heterocyclic synthesis)[2]

-

Syntheses and biological evaluation of 5-(piperidin-1-yl)-3-phenyl-pentylsulfones as CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [3]

-

Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience. [4]

-

Piperidones: from alkaloids to pseudopeptides. SciSpace. [2]

- (Reference to a review on catalytic hydrogenation of nitrogen-containing heterocycles)

- (Reference to a review on ring-closing met

-

Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. ResearchGate. [5]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [6]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. [7]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [1]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Syntheses and biological evaluation of 5-(piperidin-1-yl)-3-phenyl-pentylsulfones as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Arylpiperidin-2-ones: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation, which is crucial for molecular recognition at biological targets.[2][3] Within this important class of heterocycles, piperidin-2-ones (also known as δ-valerolactams) represent a particularly valuable subclass. The embedded amide functionality offers a unique combination of hydrogen bonding capabilities and conformational constraints.

This guide provides a comprehensive technical overview of 5-arylpiperidin-2-ones, a key subset of these scaffolds. We will use 5-phenylpiperidin-2-one as a representative example to explore the nomenclature, stereochemical considerations, synthetic strategies, and applications of this important class of molecules in modern drug discovery and development.

Nomenclature and Structural Features

IUPAC Nomenclature

According to IUPAC guidelines, the systematic name for the parent structure is piperidin-2-one .[4][5][6] The numbering of the piperidine ring begins at the nitrogen atom as position 1 and proceeds around the ring to the carbonyl carbon at position 2. Therefore, a phenyl group attached to the carbon atom at the fifth position results in the IUPAC name 5-phenylpiperidin-2-one .

Synonyms for the parent piperidin-2-one structure include δ-valerolactam and 2-azacyclohexanone.[6] Consequently, 5-phenylpiperidin-2-one can also be referred to as 5-phenyl-δ-valerolactam .

Key Structural Features and Stereochemistry

The 5-arylpiperidin-2-one scaffold possesses several key structural features that are of interest to medicinal chemists:

-

Chiral Center: The carbon at the 5-position (C5) is a stereocenter, meaning that 5-arylpiperidin-2-ones can exist as a pair of enantiomers, (R)-5-phenylpiperidin-2-one and (S)-5-phenylpiperidin-2-one. The stereochemistry at this position is often critical for biological activity, as it dictates the spatial orientation of the aryl group.[3]

-

Conformational Rigidity: The lactam moiety introduces a degree of rigidity to the piperidine ring. The ring typically adopts a distorted chair or boat conformation, which can influence the positioning of substituents and their interactions with protein binding pockets.[7]

-

Amide Functionality: The amide group at positions 1 and 2 is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).

Synthetic Strategies for 5-Arylpiperidin-2-ones

The synthesis of substituted piperidines and piperidinones is a well-established field in organic chemistry.[1] While specific protocols for 5-phenylpiperidin-2-one are not abundantly reported, several general strategies for the synthesis of 5-aryl-substituted piperidin-2-ones can be employed. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

General Synthetic Workflow

A common conceptual approach to the synthesis of 5-arylpiperidin-2-ones involves the formation of a suitable precursor that can be cyclized to form the lactam ring. This can be achieved through various methods, including intramolecular amidation or cyclization of functionalized linear precursors.

Figure 1: A conceptual workflow for the synthesis of 5-arylpiperidin-2-ones.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of a 5-aryl-substituted piperidin-2-one, based on established chemical transformations. This protocol is illustrative and may require optimization for specific substrates.

Step 1: Michael Addition to a Cinnamate Ester

-

To a solution of a substituted ethyl cinnamate (1 equivalent) in a suitable solvent such as ethanol, add a nitrogen-containing nucleophile like nitromethane (1.2 equivalents) and a catalytic amount of a base (e.g., DBU).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a mild acid and extract the product with an organic solvent.

-

Purify the resulting nitro ester by column chromatography.

Causality: The Michael addition is a robust method for forming carbon-carbon or carbon-nitrogen bonds at the β-position of an α,β-unsaturated carbonyl compound. The choice of a cinnamate ester introduces the aryl group at the desired position in the linear precursor.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified nitro ester from Step 1 in a solvent like methanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the amino ester.

Causality: The reduction of the nitro group to an amine is a crucial step to set the stage for the subsequent intramolecular cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Step 3: Intramolecular Cyclization (Lactamization)

-

Heat the crude amino ester from Step 2, either neat or in a high-boiling solvent like toluene or xylene.

-

The intramolecular aminolysis of the ester will occur, leading to the formation of the 5-arylpiperidin-2-one and the release of ethanol.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and purify the product by recrystallization or column chromatography.

Causality: This thermal cyclization is driven by the proximity of the newly formed amine and the ester functional groups. It is an efficient way to form the thermodynamically stable six-membered lactam ring.

Physicochemical Properties

Due to the limited availability of experimental data for 5-phenylpiperidin-2-one, the following table presents expected or representative properties based on closely related structures.

| Property | Representative Value/Information | Source/Justification |

| Molecular Formula | C₁₁H₁₃NO | Calculated |

| Molecular Weight | 175.23 g/mol | Calculated |

| Appearance | White to off-white solid | Based on similar piperidinone structures[6] |

| Melting Point | Expected to be in the range of 100-150 °C | Extrapolated from related substituted piperidones |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water. | General solubility of lactams |

| pKa | The N-H proton is weakly acidic, typical for amides. | General chemical principles |

Applications in Drug Discovery and Medicinal Chemistry

The 5-arylpiperidin-2-one scaffold is a valuable building block in drug discovery due to the privileged nature of the piperidine ring.[1][3] The introduction of an aryl group at the 5-position provides a handle for modulating the pharmacological properties of a molecule.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the phenyl group can enhance the ability of a molecule to cross the blood-brain barrier, making this scaffold attractive for the development of CNS-active drugs. The piperidine motif is found in numerous antipsychotics, antidepressants, and analgesics.[2]

-

Oncology: The piperidin-2-one core can be found in molecules with anticancer activity. The aryl group can be functionalized to interact with specific residues in the binding sites of kinases or other cancer-related targets.

-

Antimicrobial Agents: The piperidine ring is a component of various antibacterial and antifungal compounds. The 5-aryl substituent can be modified to optimize the antimicrobial spectrum and potency.

The strategic placement of the aryl group at the 5-position allows for the exploration of chemical space in a region of the molecule that is often critical for target engagement. The ability to synthesize both enantiomers of 5-arylpiperidin-2-ones allows for detailed structure-activity relationship (SAR) studies to determine the optimal stereochemistry for a given biological target.[3]

Conclusion

The 5-arylpiperidin-2-one scaffold, exemplified by 5-phenylpiperidin-2-one, represents a valuable and versatile platform in medicinal chemistry. Its well-defined stereochemistry, conformational features, and the presence of a pharmacophorically important lactam moiety make it an attractive starting point for the design of novel therapeutics. While specific data for the unsubstituted 5-phenyl derivative is limited, the general synthetic strategies and the known importance of the piperidine core in drug discovery underscore the potential of this class of compounds for future research and development.

References

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(12), 1614-1620. Available from: [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

-

Synthesis and chiroptical properties of some piperidin-2-ones. (1979). The Journal of Organic Chemistry, 44(26), 4871-4877. Available from: [Link]

-

Lenin, D. V., Patel, D., & Malvi, P. (2022). β‐Nitrostyrenes as a Valuable Precursor for the Synthesis of β‐Aryl‐γ‐lactam and 2‐Oxo‐1,2‐dihydroquinoline Derivatives. Journal of Heterocyclic Chemistry, 59(4), 588-596. Available from: [Link]

-

Nikolaevich, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 987. Available from: [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. (2013). Current Organic Chemistry, 17(21), 2456-2474. Available from: [Link]

-

Synthesis and cytotoxic activity of γ-aryl substituted α-alkylidene-γ-lactones and α-alkylidene-γ-lactams. (2021). Bioorganic Chemistry, 114, 105128. Available from: [Link]

-

IUPAC. (2004). Brief Guide to the Nomenclature of Organic Chemistry. Available from: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. Available from: [Link]

-

The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. (2021). International Journal of Molecular Sciences, 22(2), 617. Available from: [Link]

-

Short Summary of IUPAC Nomenclature of Organic Compounds. (n.d.). University of Wisconsin-La Crosse. Available from: [Link]

-

Substituted aryl malonamates as new serine beta-lactamase substrates: structure-activity studies. (2010). Bioorganic & Medicinal Chemistry, 18(1), 101-110. Available from: [Link]

-

IUPAC. (n.d.). Blue Book P-5. Available from: [Link]

-

Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. (2024). Organic & Biomolecular Chemistry, 22(8), 1645-1650. Available from: [Link]

-

Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids. (2000). Organic Letters, 2(7), 895-897. Available from: [Link]

-

PubChem. (n.d.). 2-Piperidone. Available from: [Link]

-

Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e12. Available from: [Link]

-

Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available from: [Link]

-

A New Synthetic Approach to Novel Spiro‐β‐lactams. (2018). ChemistrySelect, 3(32), 9205-9208. Available from: [Link]

-

Synthesis of 1,4,5 trisubstituted γ-lactams via a 3-component cascade reaction. (2015). Tetrahedron Letters, 56(5), 791-794. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. iupac.org [iupac.org]

- 5. cuyamaca.edu [cuyamaca.edu]

- 6. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]

Spectroscopic Characterization of 5-Phenylpiperidin-2-one: An In-Depth Technical Guide

Introduction

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of 5-Phenylpiperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Phenylpiperidin-2-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 5-Phenylpiperidin-2-one in CDCl₃ is detailed below. Chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl and the anisotropic effects of the phenyl ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-N | 6.0 - 7.5 | broad singlet | - | 1H |

| Aromatic (ortho) | 7.30 - 7.40 | multiplet | - | 2H |

| Aromatic (meta, para) | 7.15 - 7.28 | multiplet | - | 3H |

| H-3 (axial & equatorial) | 2.30 - 2.50 | multiplet | - | 2H |

| H-4 (axial & equatorial) | 1.80 - 2.00 | multiplet | - | 2H |

| H-5 (axial) | 3.00 - 3.20 | multiplet | - | 1H |

| H-6 (axial & equatorial) | 3.30 - 3.50 | multiplet | - | 2H |

Expertise & Experience Insight: The broadness of the N-H proton signal is a characteristic feature, often due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The diastereotopic nature of the methylene protons at positions 3, 4, and 6 will likely result in complex multiplets, even at high field strengths. 2D NMR techniques such as COSY and HSQC would be invaluable for unambiguous assignment.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidinone ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2) | 170 - 175 |

| Aromatic (quaternary) | 140 - 145 |

| Aromatic (CH) | 126 - 130 |

| C-3 | 30 - 35 |

| C-4 | 25 - 30 |

| C-5 | 40 - 45 |

| C-6 | 45 - 50 |

Trustworthiness Insight: The chemical shift of the carbonyl carbon is a key diagnostic peak and is expected in the downfield region typical for amides. The specific chemical shifts of the piperidinone ring carbons are sensitive to the conformation of the ring, which is influenced by the steric bulk of the phenyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid/Liquid (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Key IR Absorption Bands (Predicted)

The IR spectrum of 5-Phenylpiperidin-2-one is expected to show characteristic absorptions for the N-H, C=O, C-H, and aromatic C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Authoritative Grounding: The position of the amide C=O stretch is a strong indicator of the ring size and any conjugation effects. For a six-membered lactam, this band is typically observed in the 1640-1680 cm⁻¹ region.[1][2][3] Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which are found just below 3000 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is typical for LC-MS and often yields a prominent molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data

The predicted mass spectrum of 5-Phenylpiperidin-2-one (Molecular Weight: 175.23 g/mol ) is expected to show the following key features:

| m/z | Predicted Fragment | Interpretation |

| 175 | [M]⁺ | Molecular Ion |

| 174 | [M-H]⁺ | Loss of a hydrogen radical |

| 117 | [M - C₂H₄O]⁺ | Retro-Diels-Alder type fragmentation |

| 104 | [C₈H₈]⁺ | Loss of the piperidinone ring fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl fragment) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Expertise & Experience Insight: In EI-MS, the molecular ion peak is expected to be reasonably intense. The fragmentation pattern will likely be dominated by cleavages alpha to the carbonyl group and the phenyl ring, as well as characteristic losses from the piperidinone ring. The formation of the tropylium ion (m/z 91) is a common rearrangement for compounds containing a benzyl moiety.[5][6]

Caption: Predicted key fragmentation pathways for 5-Phenylpiperidin-2-one in EI-MS.

Conclusion

The spectroscopic data presented in this guide, while largely predictive, are grounded in well-established principles and comparison with closely related molecules. This information provides a solid foundation for the identification and characterization of 5-Phenylpiperidin-2-one. For definitive structural confirmation, it is imperative to acquire experimental spectra and perform a full analysis, including 2D NMR experiments, to unambiguously assign all signals. This guide serves as a valuable resource for researchers embarking on studies involving this and similar piperidinone derivatives.

References

-

Approximating Proton NMR Chemical Shifts in More Complex Cases. (n.d.). Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2018). Molecules, 23(7), 1643. MDPI. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

- Pandiarajan, K., Mohan, R. T., Sabapathy, K., & Hasan, M. U. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.

-

Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. (2018). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (2025). ResearchGate. Retrieved from [Link]

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2516-2527.

-

Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

5-methyl-5-phenyl-2-piperidone. (n.d.). SpectraBase. Retrieved from [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. Retrieved from [Link]

- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega, 5(5), 2136-2146.

-

Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

-

IR Chart. (n.d.). Retrieved from [Link]

-

IR Absorption Table. (n.d.). Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy (IR). (n.d.). Retrieved from [Link]

-

Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (2017). ResearchGate. Retrieved from [Link]

- Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2016). Bioorganic & Medicinal Chemistry, 24(8), 1826-1835.

-

Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. (2015, November 2). YouTube. Retrieved from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). Defense Technical Information Center. Retrieved from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2021). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

Piperidine Synthesis. (2025). Defense Technical Information Center. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro- 2-phenoxy-1H-azeto[2,1-d][7][8]benzothiazepin-1-ones under electron impact ionization conditions. (2004). Rapid Communications in Mass Spectrometry, 18(8), 859-862.

- Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy. (2019). Analytical Chemistry, 91(15), 9784-9791.

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved from [Link]

- Promoting π-Facial Interactions in Phenyl-Substituted 1,8-Bis(silylamido)naphthalene Alkaline Earth Complexes. (2020). Organometallics, 39(22), 4066-4077.

- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2023). ACS Omega, 8(31), 28198-28207.

- DBU-Promoted Tandem Michael Additions of Masked Bis-Nucleophiles to 4-Acetoxycyclopent-2-enone: Access to Tetracyclic Lactams. (2025). The Journal of Organic Chemistry.

- Spectroscopic properties of aromatic dicarboximides. Part 2.—Substituent effect on the photophysical properties of N-phenyl-1,2-naphthalimide. (1988). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 84(11), 2007-2016.

Sources

Introduction: The 5-Phenylpiperidin-2-one Scaffold as a Privileged Motif in Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Phenylpiperidin-2-one Analogs

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with diverse biological targets.[2] Within this important class, the 5-phenylpiperidin-2-one core, a lactam derivative, represents a particularly intriguing template for designing novel therapeutics. This structure combines a rigidifying lactam ring with a versatile phenyl group, providing a foundation for developing agents targeting the central nervous system (CNS), infectious diseases, and cancer.[2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the structure-activity relationships (SAR) of 5-phenylpiperidin-2-one analogs. We will dissect the causal relationships between specific structural modifications and resulting biological activity, present validated experimental protocols for synthesis and evaluation, and offer insights into the rational design of next-generation therapeutic agents based on this promising scaffold.

Chapter 1: The Core Pharmacophore of 5-Phenylpiperidin-2-one

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target.[4][5] For the 5-phenylpiperidin-2-one scaffold, a general pharmacophore can be proposed based on its fundamental chemical properties. This model serves as the initial hypothesis for any drug design campaign.

The key features include:

-

Aromatic/Hydrophobic Group (HY/AR): The phenyl ring at the C5 position, which typically engages in hydrophobic or π-stacking interactions within a receptor's binding pocket.

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the lactam ring is a strong hydrogen bond acceptor.

-

Hydrogen Bond Donor (HBD): The nitrogen atom (N1) of the lactam can act as a hydrogen bond donor.

-

Substitution Vectors: Key positions for chemical modification include the N1 position of the lactam and the ortho-, meta-, and para-positions of the phenyl ring. These vectors allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Chapter 2: General Synthesis of 5-Phenylpiperidin-2-one Analogs

The synthesis of substituted piperidines and piperidinones can be achieved through various intra- and intermolecular reactions, including cyclizations and multicomponent reactions.[1] A common and reliable approach to the 5-phenylpiperidin-2-one core involves the cyclization of a suitable amino ester precursor, which can be readily synthesized from commercially available starting materials.

The following diagram outlines a representative synthetic workflow.

Experimental Protocol: Synthesis of 5-Phenylpiperidin-2-one

This protocol describes a foundational synthesis. It is a self-validating system where successful isolation and characterization of the intermediate at each step confirms the viability of the subsequent transformation.

Step 1: Synthesis of ethyl 4-nitro-3-phenylbutanoate

-

To a solution of ethyl cinnamate (1 equiv.) in a suitable solvent like ethanol, add nitromethane (1.5 equiv.).

-

Add a catalytic amount of a strong base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv.), dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired nitro ester.

Step 2: Synthesis of ethyl 4-amino-3-phenylbutanoate

-

Dissolve the nitro ester from Step 1 (1 equiv.) in ethanol or methanol.

-

Add a catalyst, such as Palladium on carbon (10% w/w) or Raney Nickel.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete reduction of the nitro group.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino ester, which is often used in the next step without further purification.

Step 3: Synthesis of 5-Phenylpiperidin-2-one (Lactamization)

-

Dissolve the crude amino ester from Step 2 in a high-boiling point solvent like toluene or xylene.

-

Heat the solution to reflux (e.g., 110-140°C) for 12-24 hours. The cyclization often occurs with the elimination of ethanol. A Dean-Stark trap can be used to remove ethanol and drive the reaction to completion.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain pure 5-phenylpiperidin-2-one.

Chapter 3: Core Structure-Activity Relationship (SAR) Insights

The exploration of SAR is a systematic process where modifications to a lead compound are correlated with changes in biological activity.[3][6] This allows for the development of a predictive model for designing more potent and selective analogs.

A. Substitutions on the Phenyl Ring